molecular formula C16H15N3OS2 B5573355 N-[3-(2-pyridinyl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

N-[3-(2-pyridinyl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

Cat. No.: B5573355
M. Wt: 329.4 g/mol
InChI Key: CEWXJTOKRSVAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-pyridinyl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15N3OS2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.06565446 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Proliferative Activity in Cancer Research

Research has shown that compounds structurally related to N-[3-(2-pyridinyl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide, specifically 2-amino-3-carboxamido-thieno[2,3-b]pyridines, exhibit significant anti-proliferative activity against human cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231. By synthesizing novel thieno[2,3-b]pyridines and targeting an adjacent lipophilic pocket in the active site of the enzyme phosphoinositide phospholipase C (PI-PLC), researchers achieved potent biological activity with IC50 values in the nanomolar range. This suggests the potential of these compounds, including this compound, in cancer therapy by targeting specific enzymes involved in cell proliferation (Haverkate et al., 2021).

Antimicrobial Activity

Thiazole and oxazole derivatives, including those related to this compound, have been synthesized and evaluated for their in vitro antimicrobial activity. These compounds, containing thiazole-4-carboxamide structures, demonstrated moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, fungi, and yeast. This indicates the potential of such compounds in developing new antimicrobial agents (Stanchev et al., 1999).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used as a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and the context in which it’s used. It could potentially be explored for use in pharmaceuticals, materials science, or as a reagent in chemical synthesis, among other possibilities .

Properties

IUPAC Name

N-(3-pyridin-2-ylpropyl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-15(18-9-3-6-12-5-1-2-8-17-12)13-11-22-16(19-13)14-7-4-10-21-14/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWXJTOKRSVAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCNC(=O)C2=CSC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.